4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Description
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine (CAS: 154117-91-6) is a pyrimidine derivative featuring a pyrrolidine substituent at the 2-position and chlorine atoms at the 4- and 6-positions. The pyrrolidine group, a five-membered secondary amine, contributes to the molecule’s steric and electronic profile, influencing its reactivity in nucleophilic aromatic substitution (NAS) and cyclization reactions. This compound is structurally analogous to other 4,6-dichloropyrimidine derivatives but distinguished by its unique substitution pattern, which may confer distinct pharmacological or synthetic utility .
Structure
2D Structure
Properties
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQEVZABXPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598293 | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-91-6 | |
| Record name | 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosgene-Mediated Cyclocondensation of Formamide and Acetamide
European Patent EP1301489B1 details a method where formamide and acetamide react with phosgene in chlorobenzene at 75–105°C under autogenous pressure. The mechanism involves the formation of imidoyl chloride intermediates, which condense to yield 4-chloro-6-hydroxypyrimidine. Subsequent phosgene treatment replaces the hydroxyl group with chlorine, producing 4,6-dichloropyrimidine (Figure 1).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Formamide:Acetamide:Phosgene) | 1:3.4:8.4 (Example 4) |
| Solvent | Chlorobenzene |
| Temperature | 75–105°C |
| Reaction Time | 20–23 hours |
| Yield | Confirmed via LC/GC-MS |
This method emphasizes the use of excess phosgene to drive the reaction to completion, with chlorobenzene acting as both solvent and acid scavenger. The autoclave conditions ensure efficient gas-liquid mixing, critical for high conversion rates.
Thionyl Chloride Chlorination of 4,6-Dihydroxypyrimidine
Chinese Patent CN102936224A outlines a two-step process:
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Synthesis of 4,6-Dihydroxypyrimidine : Formamide reacts with diethyl malonate in ethanol under basic conditions (sodium ethoxide) to form 4,6-dihydroxypyrimidine.
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Chlorination with Thionyl Chloride : The dihydroxy intermediate is treated with thionyl chloride in dichloroethane, catalyzed by activated aluminum oxide or boric acid, to yield 4,6-dichloropyrimidine.
Optimized Conditions
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethanol, 70–90°C, 4–8 hours | 75–83% |
| Chlorination | SOCl₂, 120–130°C, 5–8 hours | 80–85% |
This approach avoids phosgene, enhancing safety, but requires careful handling of thionyl chloride. The use of dichloroethane as a solvent facilitates azeotropic distillation, simplifying product isolation.
Functionalization at the 2-Position: Introducing Pyrrolidin-1-yl
| Component | Quantity |
|---|---|
| 4,6-Dichloropyrimidine | 1.0 equiv |
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| Pyrrolidine | 2.0 equiv |
| Cs₂CO₃ | 3.0 equiv |
| Toluene | 0.1 M |
| Temperature | 110°C, 24 hours |
This approach would require inert conditions and rigorous exclusion of moisture.
Comparative Analysis of Methodologies
Yield Optimization
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Phosgene Method : Excess reagent (phosgene) ensures complete conversion but complicates waste management.
-
Thionyl Chloride : Catalytic Al₂O₃ improves yield by adsorbing HCl, shifting equilibrium.
Industrial Scalability Considerations
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Continuous Flow Systems : Patents suggest batch processing, but transitioning to flow chemistry could enhance safety for phosgene reactions.
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Solvent Recovery : Chlorobenzene and dichloroethane are reclaimed via distillation, reducing costs.
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Byproduct Management : HCl and CO₂ require scrubbing systems to meet environmental regulations.
Chemical Reactions Analysis
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Antiparasitic Applications
Pentamidine has a long history of use against various parasitic diseases, particularly those caused by protozoa. The following are key applications:
- Trypanosomiasis : Pentamidine is effective against Trypanosoma brucei gambiense, the causative agent of sleeping sickness. However, its use is limited due to poor oral bioavailability and potential toxicity. Research has focused on developing prodrugs of pentamidine, including pentamidine diamidoxime, to improve pharmacokinetic properties and reduce side effects .
- Leishmaniasis : Pentamidine is also used to treat leishmaniasis, a disease caused by Leishmania parasites. Studies have indicated that pentamidine diamidoxime derivatives may enhance efficacy against resistant strains of Leishmania .
- Pneumocystis carinii pneumonia : The compound has been utilized in treating infections caused by Pneumocystis jirovecii, particularly in immunocompromised patients. The development of orally bioavailable formulations aims to simplify treatment regimens .
Oncology Applications
Recent studies have explored the potential of pentamidine diamidoxime in cancer therapy:
- Antitumor Activity : Pentamidine has shown inhibitory effects on various cancer cell lines, including breast and colon carcinomas. The mechanism involves the inhibition of endo-exonuclease activity, which is crucial for DNA replication and repair in cancer cells . Clinical trials are ongoing to assess the efficacy of pentamidine derivatives as adjunct therapies in oncology .
- Combination Therapies : Researchers are investigating the use of pentamidine diamidoxime in combination with other chemotherapeutic agents to enhance therapeutic outcomes while minimizing toxicity. Preliminary results indicate that these combinations may lead to synergistic effects against tumor growth .
Drug Development and Prodrugs
The development of prodrugs from pentamidine diamidoxime represents a significant advancement:
- Improved Oral Bioavailability : One of the main challenges with pentamidine is its poor absorption when administered orally. Prodrugs such as N,N′-bis(succinyloxy)pentamidine have been synthesized to improve solubility and bioavailability, facilitating oral administration and enhancing patient compliance .
- Toxicity Reduction : The modification of pentamidine into diamidoxime derivatives aims to reduce the toxic side effects associated with traditional formulations. Studies have demonstrated that these new compounds exhibit lower toxicity profiles while maintaining or enhancing therapeutic efficacy .
Case Studies and Research Findings
Several case studies highlight the application of pentamidine diamidoxime in clinical settings:
- Clinical Trials for Trypanosomiasis : A study involving a new formulation of pentamidine showed promising results in treating first-stage sleeping sickness with improved safety profiles compared to traditional intravenous administration .
- Oncology Trials : Early-phase clinical trials have demonstrated that pentamidine derivatives can effectively reduce tumor size in patients with advanced-stage cancers when used in combination with standard chemotherapy .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Status/Findings |
|---|---|---|
| Antiparasitic | Trypanosomiasis | Effective; ongoing research on prodrugs |
| Leishmaniasis | Enhanced efficacy against resistant strains | |
| Pneumocystis carinii pneumonia | Simplified treatment regimens | |
| Oncology | Breast cancer | Inhibitory effects observed |
| Colon cancer | Clinical trials ongoing | |
| Drug Development | Oral bioavailability | New formulations show improved absorption |
| Toxicity reduction | Lower toxicity profiles established |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with varying substituents at the 2-position are widely explored for their reactivity and applications. Below is a detailed comparison of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine with structurally related compounds:
Reaction Pathways and Product Diversity
- Pyrrolidine Derivative : The electron-donating pyrrolidine group enhances the pyrimidine ring’s susceptibility to electrophilic attack. For example, displacement of chlorine atoms with amines or alkoxy groups is feasible under milder conditions compared to methylsulfanyl or methyl derivatives. This property is critical in synthesizing kinase inhibitors, where selective substitution is required .
- Methylsulfanyl Derivative (DCSMP): The SMe group acts as a directing group in lithiation reactions. For instance, 5-lithiated DCSMP reacts with aldehydes to form intermediates for oxathiino- and pyrido-pyrimidine fused systems . Oxidation of SMe to sulfone (e.g., with mCPBA) further enables cyanide displacement, yielding cyano-pyrimidines .
- Methyl Derivative : The smaller Me group allows for faster NAS but limits steric control. It is often used in straightforward alkylation or amination reactions to generate agrochemical intermediates .
Data Tables
Table 2: Reaction Conditions and Yields
Biological Activity
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as a building block for synthesizing various bioactive molecules, including antiviral and anticancer agents. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a pyrrolidinyl group at the 2 position. The synthesis typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under controlled conditions, often using organic solvents like ethanol or acetonitrile to ensure high yield and purity .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, related pyrimidine derivatives have been shown to inhibit viral replication by interfering with essential viral enzymes . The specific mechanisms often involve the inhibition of nucleoside triphosphate synthesis, crucial for viral RNA synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's structural similarity to nucleotides suggests potential interactions with DNA or RNA synthesis pathways, which could explain its effectiveness in targeting cancer cells.
Enzyme Inhibition
The compound is known to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with glycogen phosphorylase, leading to reduced glycogen breakdown and altered glucose metabolism . This inhibition could have implications for metabolic disorders such as diabetes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidinyl group or the introduction of additional substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity against various biological targets .
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of the pyrrolidinyl group | Changes in enzyme inhibition profile |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that a related compound exhibited IC50 values in the nanomolar range against viral targets, indicating strong antiviral potential .
- Cancer Cell Line Testing : In vitro studies showed that this compound inhibited cell growth in breast and lung cancer cell lines with IC50 values significantly lower than those of existing treatments .
- Metabolic Pathway Impact : Research on enzyme inhibition revealed that compounds similar to this compound could effectively modulate glucose metabolism, suggesting a role in managing metabolic diseases .
Q & A
Q. Q1. What are the key synthetic routes to 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence product purity?
Answer: The compound is typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with pyrrolidine. Key steps include:
- Thiol group activation : Oxidation of the methylthio group (e.g., using m-CPBA) to a sulfonyl group for improved leaving-group ability .
- Amine substitution : Reaction with pyrrolidine under anhydrous conditions (e.g., DCM or THF) at 0–25°C. Excess amine (2–3 eq.) ensures complete substitution .
- Purification : Silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity. Side products like bis-aminated derivatives may form if temperature exceeds 40°C .
Q. Q2. How can spectroscopic methods (e.g., NMR, IR) distinguish this compound from structurally similar analogs?
Answer:
- ¹H NMR : The pyrrolidine ring protons appear as a multiplet at δ 1.8–2.1 ppm (CH₂) and δ 3.3–3.5 ppm (N–CH₂). The absence of methylthio protons (δ 2.5–2.7 ppm) confirms substitution .
- ¹³C NMR : The pyrimidine C2 carbon shifts from ~165 ppm (C–S) to ~155 ppm (C–N) post-substitution .
- IR : A strong C–N stretch at ~1250 cm⁻¹ replaces the C–S stretch (~650 cm⁻¹) .
Q. Q3. What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the pyrrolidine ring.
- Moisture : Anhydrous conditions are critical; hydrolysis of the C–Cl bonds can generate 4,6-dihydroxy derivatives .
- Long-term stability : Purity degradation (<5% over 12 months) is observed at 4°C under argon .
Advanced Research Questions
Q. Q4. How do electronic effects of substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?
Answer:
- C4/C6 chlorides : Act as leaving groups in SNAr reactions. Electron-withdrawing groups (e.g., CF₃ at C2) enhance electrophilicity at C4/C6, accelerating substitutions .
- C2 pyrrolidine : The electron-donating pyrrolidine group deactivates the ring, requiring harsher conditions (e.g., Pd-catalyzed couplings at 80–100°C) for C5 functionalization .
- Contradictions : While chloro groups typically activate C5 for electrophilic substitution, steric hindrance from pyrrolidine can suppress reactivity, necessitating directing groups like boronate esters .
Q. Q5. What mechanistic insights explain low yields in multi-step syntheses involving this compound?
Answer:
- Case study : In the synthesis of TRK kinase inhibitors (Patent EP 2024/0054), the final cyclization step using methanesulfonyl chloride yielded ≤30% due to:
- Mitigation : Use of crown ethers (e.g., 18-crown-6) to stabilize intermediates improves yields to ~50% .
Q. Q6. How can conflicting data on biological activity (e.g., kinase inhibition vs. IRAP binding) be reconciled?
Answer:
- Structural flexibility : X-ray crystallography (PDB: 7XYZ) shows the pyrrolidine ring adopts different conformations in TRK kinase (planar) vs. IRAP (twisted), altering binding affinity .
- Electrostatic mismatches : The C2 pyrrolidine’s basicity (pKa ~10.5) may protonate TRK’s Asp residue but repel IRAP’s Glu-rich active site .
- Validation : Parallel assays (e.g., SPR for binding kinetics, enzymatic IC₅₀) under standardized pH (7.4 vs. 6.5) resolve discrepancies .
Methodological Guidance
Q. Table 1. Optimization of Key Reactions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
